1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea is a chemical compound with the molecular formula C₁₀H₁₀FIN₂O and a molecular weight of 320.1 g/mol. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis. The presence of both halogen atoms (fluorine and iodine) on the phenyl ring enhances its reactivity, making it a valuable intermediate in various chemical reactions and synthetic pathways.
This compound is classified under the category of urea derivatives, which are known for their diverse biological activities. It can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed chemical data and synthesis methods for researchers and industry professionals .
The synthesis of 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea is typically achieved through the reaction of cyclopropylamine with 2-fluoro-4-iodophenyl isocyanate. This reaction is conducted under controlled conditions, often in organic solvents such as dichloromethane, to ensure high yield and purity .
The reaction typically proceeds via nucleophilic attack by the amine on the isocyanate, leading to the formation of the urea linkage.
The molecular structure of 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea includes:
1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea can undergo several chemical transformations:
Common reagents for these reactions include:
Reaction conditions often require careful monitoring of temperature and solvent choice to optimize yields .
The mechanism of action for 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea involves its interaction with specific molecular targets such as enzymes or receptors. The unique structural features allow it to effectively bind to these targets, potentially modulating their activity. The exact pathways depend on the biological context in which it is applied .
1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea typically appears as a colorless oil or solid depending on its purity and storage conditions. Its melting point and boiling point are not extensively documented but can be inferred from similar compounds.
Key chemical properties include:
These properties are crucial for its handling in laboratory settings .
1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea has several scientific applications:
Its versatility makes it a compound of interest in both academic research and industrial chemistry .
1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea (CAS 871700-18-4) serves as a critical synthetic precursor for trametinib (GSK1120212/JTP-74057), an FDA-approved MEK1/2 inhibitor for BRAF-mutant metastatic melanoma. The compound’s molecular structure—featuring a cyclopropylurea moiety and halogenated aryl ring—enables strategic coupling with pyrimidine scaffolds during multi-step synthesis. As documented in trametinib’s patent literature, the synthesis begins with the reaction of 2-fluoro-4-iodoaniline with N,N'-carbonyldiimidazole (CDI), followed by nucleophilic addition of cyclopropylamine to yield the title urea intermediate. This intermediate undergoes cyclization with malonic acid derivatives and subsequent functionalization to form the trioxo-tetrahydropyrido[4,3-d]pyrimidine core of trametinib [6].
The iodine atom at the phenyl para-position is essential for downstream Suzuki-Miyaura cross-coupling reactions that install additional pharmacophoric elements. This step constructs the biaryl system necessary for MEK binding affinity. The process achieves high regioselectivity due to the steric and electronic properties imparted by the ortho-fluorine substituent [6]. Commercial suppliers list this urea at premium prices (e.g., $416/250mg, Matrix Scientific; $625/100mg, Aladdin Scientific), reflecting its value in targeted kinase inhibitor production [1] [3] [4].
Table 1: Commercial Availability of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
Supplier | Catalog ID | Purity | Quantity | Price |
---|---|---|---|---|
Matrix Scientific | 090045 | 95+% | 250 mg | $416 |
Aladdin Scientific | C734488-100mg | ≥97% | 100 mg | $625 |
AChemBlock | W168196 | 96% | 250 mg | $300 |
As a trametinib intermediate, this urea derivative underpins therapies addressing oncogenic BRAF mutations. Trametinib’s mechanism involves allosteric inhibition of MEK1/2 kinases, disrupting the RAS-RAF-MEK-ERK signaling cascade. Clinical studies validate its efficacy against BRAF V600E/K-mutant melanomas, which constitute ~50% of metastatic cases. The V600E mutation accounts for 85% of these BRAF alterations, with V600K representing another 10% . The compound’s structural evolution into trametinib exemplifies rational drug design:
This synthetic strategy supports the development of next-generation MEK inhibitors with improved selectivity and reduced off-target effects. Patent WO2005121142A1 details related pyrido[2,3-d]pyrimidine derivatives exploiting similar urea intermediates for anticancer applications beyond melanoma, including colorectal and pancreatic cancers driven by MAPK pathway dysregulation [6].
Structurally, 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea shares key features with known GPCR allosteric modulators. The diarylurea motif—particularly with halogen substituents—is prevalent in negative allosteric modulators (NAMs) and positive allosteric modulators (PAMs) of G protein-coupled receptors (GPCRs). For example, PSNCBAM-1, a CB1 receptor NAM with potent anorectic effects, uses a chlorophenyl-urea core analogous to the iodophenyl-urea discussed here [5]. Recent studies indicate that replacing pyridine rings in such modulators with pyrimidine (as in trametinib’s final structure) enhances binding to allosteric pockets via additional hydrogen-bonding interactions [5] [9].
Table 2: GPCR Allosteric Modulators Sharing Urea Pharmacophores
Compound | GPCR Target | Core Structure | Key Substituents | Activity |
---|---|---|---|---|
PSNCBAM-1 | CB1 | Diarylurea | 4-Cl-C₆H₄, pyrrolidine | NAM |
ZCZ011 | CB1 | Indole-urea | 2-NO₂, thiophene | PAM |
1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea | N/A | Cyclopropyl-arylurea | 4-I, 2-F-C₆H₃ | Intermediate |
The electron-deficient iodine and fluorine atoms in this compound enhance its suitability as a synthetic building block for nucleophilic aromatic substitution, enabling the construction of complex heterocycles essential for allosteric modulator discovery [5] [9].
Though not a direct modulator itself, this urea’s structural derivatives enable research into biased signaling—where ligands preferentially activate specific downstream pathways. Trametinib exemplifies functional selectivity by inhibiting MEK-ERK phosphorylation without affecting other kinase cascades. Similarly, urea-based GPCR modulators like PSNCBAM-1 analogues demonstrate pathway-specific effects:
The iodine atom in 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea permits radioisotope labeling (e.g., ¹²⁵I) for tracking receptor engagement and spatial distribution of derived modulators. Such studies illuminate conformational changes underlying biased agonism, informing the design of safer therapeutics with reduced adverse effects [5] [9] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: